

Assessing Onvansertib Efficacy Using Circulating Tumor DNA (ctDNA): Application Notes and Protocols

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Compound of Interest

Compound Name: Onvansertib

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These application notes provide a comprehensive overview and detailed protocols for utilizing circulating tumor DNA (ctDNA) as a biomarker to assess the efficacy of **Onvansertib**, a selective PLK1 inhibitor. The information is based on findings from clinical trials and preclinical studies.

Introduction to Onvansertib and ctDNA

Onvansertib (also known as PCM-075 or NMS-1286937) is an oral, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a master regulator of the cell cycle, particularly mitosis, and its overexpression is observed in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and KRAS-mutant metastatic colorectal cancer (mCRC).[1][2][3] Inhibition of PLK1 by **Onvansertib** leads to G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[1]

Circulating tumor DNA (ctDNA) is fragmented DNA released into the bloodstream by tumor cells.[4] It carries tumor-specific mutations and can be used as a non-invasive liquid biopsy to monitor treatment response, detect minimal residual disease, and assess tumor heterogeneity.[4][5] Early changes in ctDNA levels have been shown to be predictive of treatment efficacy for various therapies, including **Onvansertib**. [1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials assessing **Onvansertib** efficacy in conjunction with ctDNA analysis.

Table 1: **Onvansertib** in Combination with Decitabine for Relapsed or Refractory Acute Myeloid Leukemia (R/R AML)

Clinical Trial ID	Patient Population	Onvansertib Dose (MTD)	Clinical Outcome	ctDNA Correlation	Reference
NCT03303339	R/R AML	60 mg/m ² (with decitabine)	24% (5 of 21) of evaluable patients achieved complete remission (CR) or CR with incomplete hematologic recovery (CRi).	A decrease in mutant ctDNA during the first cycle of therapy was associated with clinical response.	[1] [7]

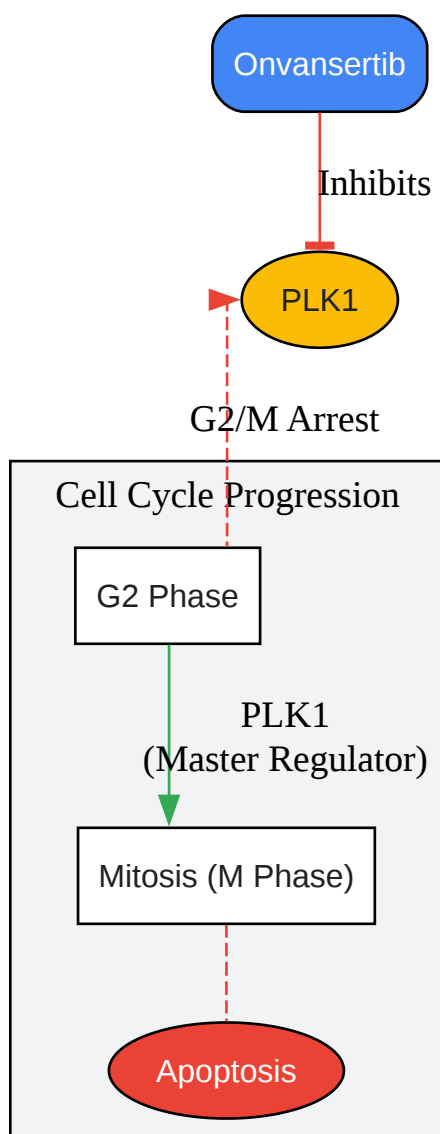
Table 2: **Onvansertib** in Combination with FOLFIRI and Bevacizumab for KRAS-Mutant Metastatic Colorectal Cancer (mCRC)

Clinical Trial ID	Patient Population	Onvansertib Dose (RP2D)	Clinical Outcome	ctDNA Correlation	Reference
NCT03829410	Second-line KRAS-mutant mCRC	15 mg/m ²	44% of patients had a partial response (PR), with a median duration of response of 9.5 months.	Early ctDNA dynamics were predictive of treatment efficacy. Patients achieving PR had a significantly greater decrease in KRAS mutant allele frequency (MAF) compared to those with stable disease (SD) or progressive disease (PD).	[6] [8]
NCT03829410 (sub-analysis)	Second-line KRAS-mutant mCRC	Not specified	5 patients had a decrease in KRAS mutant ctDNA to non-detectable levels in cycle 1 and subsequent	Changes in KRAS mutant ctDNA during cycle 1 were highly predictive of tumor regression.	[9] [10]

tumor
regression at
8 weeks. 2
patients had
detectable
KRAS mutant
ctDNA at the
end of cycle 1
and showed
tumor growth
at 8 weeks.

Signaling Pathway and Experimental Workflow

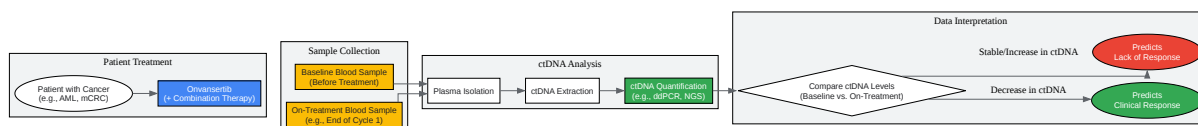
Onvansertib Mechanism of Action



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Caption: **Onvansertib** inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.

ctDNA Analysis Workflow for Monitoring Onvansertib Efficacy



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Caption: Workflow for ctDNA-based monitoring of **Onvansertib** treatment response.

Experimental Protocols

Blood Sample Collection and Processing

This protocol outlines the steps for collecting and processing peripheral blood for ctDNA analysis. Adherence to standardized procedures is crucial to minimize pre-analytical variability. [\[11\]](#)[\[12\]](#)

Materials:

- Blood collection tubes (e.g., EDTA or specialized ctDNA collection tubes)
- Centrifuge with a swinging bucket rotor
- Pipettes and sterile, nuclease-free pipette tips
- Nuclease-free microcentrifuge tubes for plasma storage
- Personal protective equipment (PPE)

Protocol:

- Blood Collection:

- Collect 10 mL of peripheral blood into an EDTA or a specialized ctDNA collection tube.[13]
- For optimal performance, ensure the tube is filled to the specified volume.[13]
- Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
- Process the blood sample within 2-4 hours of collection if using standard EDTA tubes to prevent contamination with genomic DNA from white blood cells. If using specialized ctDNA tubes, follow the manufacturer's instructions for storage and transport.
- Plasma Separation:
 - Centrifuge the blood collection tubes at 1,600 x g for 10 minutes at room temperature in a swinging bucket rotor.
 - Carefully aspirate the upper plasma layer, leaving approximately 0.5 cm of plasma above the buffy coat to avoid contamination with white blood cells.
 - Transfer the collected plasma to a new nuclease-free tube.
 - Perform a second centrifugation step at 16,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.
 - Carefully transfer the supernatant (plasma) to new nuclease-free microcentrifuge tubes for storage. Aliquot the plasma to avoid multiple freeze-thaw cycles.
 - Store the plasma at -80°C until ctDNA extraction.

ctDNA Extraction

This protocol describes the extraction of ctDNA from plasma. Commercially available kits are recommended for their efficiency and reproducibility.

Materials:

- QIAamp Circulating Nucleic Acid Kit (Qiagen) or a similar kit designed for cfDNA extraction
- Microcentrifuge

- Heating block or water bath
- Nuclease-free water or elution buffer

Protocol (based on a typical commercial kit):

- Thaw the frozen plasma samples on ice.
- Follow the manufacturer's instructions for the ctDNA extraction kit. A typical workflow includes:
 - Lysis of the plasma sample to release nucleic acids.
 - Binding of the cfDNA to a silica membrane spin column.
 - Washing the column to remove inhibitors and contaminants.
 - Eluting the purified ctDNA in a small volume of nuclease-free water or elution buffer.
- Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit) to determine the concentration.
- Store the extracted ctDNA at -20°C or -80°C for long-term storage.

ctDNA Analysis by Droplet Digital PCR (ddPCR)

ddPCR is a highly sensitive method for detecting and quantifying specific mutations in ctDNA, such as KRAS mutations in mCRC patients.[\[6\]](#)

Materials:

- ddPCR system (e.g., Bio-Rad QX200)
- ddPCR supermix for probes
- Specific primers and probes for the target mutation (e.g., KRAS G12/G13 mutations) and the corresponding wild-type allele
- Purified ctDNA

- Nuclease-free water

Protocol:

- Reaction Setup:
 - Prepare a ddPCR reaction mix containing the ddPCR supermix, primers, probes (one for the mutant allele and one for the wild-type allele, labeled with different fluorophores), and the extracted ctDNA.
 - Include positive controls (known mutant and wild-type DNA) and no-template controls (NTC) in each run.
- Droplet Generation:
 - Load the reaction mix into a droplet generator cartridge.
 - Generate droplets according to the manufacturer's protocol. This partitions the sample into thousands of individual PCR reactions.
- PCR Amplification:
 - Transfer the droplets to a 96-well PCR plate.
 - Seal the plate and perform thermal cycling using a standard thermal cycler. The cycling conditions should be optimized for the specific primers and probes used.
- Droplet Reading and Analysis:
 - After PCR, read the droplets on the ddPCR reader, which will count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.
 - The software will calculate the concentration of the mutant and wild-type DNA in the original sample.
 - The mutant allele frequency (MAF) can be calculated as: $\text{MAF (\%)} = [\text{mutant copies} / (\text{mutant copies} + \text{wild-type copies})] \times 100$.

ctDNA Analysis by Next-Generation Sequencing (NGS)

NGS allows for the simultaneous analysis of multiple genes and can be used for broader genomic profiling of ctDNA.

Materials:

- NGS platform (e.g., Illumina MiSeq or NovaSeq)
- Library preparation kit (e.g., a targeted panel covering relevant cancer genes)
- Purified ctDNA
- Reagents for library quantification and quality control

Protocol:

- Library Preparation:
 - Prepare sequencing libraries from the extracted ctDNA using a targeted gene panel. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
 - Incorporate unique molecular identifiers (UMIs) during library preparation to enable error correction and improve the accuracy of variant calling at low allele frequencies.
- Library Quantification and Quality Control:
 - Quantify the prepared libraries and assess their quality using methods such as qPCR and capillary electrophoresis (e.g., Agilent Bioanalyzer).
- Sequencing:
 - Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.
- Bioinformatic Analysis:
 - Process the raw sequencing data, including demultiplexing, adapter trimming, and alignment to a reference genome.

- Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and other alterations. The use of UMIs in the analysis pipeline can help distinguish true low-frequency variants from sequencing errors.
- Annotate the identified variants and filter them based on quality scores and population frequency databases.
- Calculate the MAF for each detected mutation.

Data Interpretation and Application

- Baseline ctDNA: The presence and MAF of tumor-specific mutations at baseline can confirm the molecular profile of the tumor and serve as a starting point for monitoring.
- On-treatment ctDNA Dynamics: A significant decrease in the MAF or clearance of detectable mutant ctDNA after the first cycle of **Onvansertib** treatment is a strong predictor of positive clinical response, such as tumor regression.^{[6][9]}
- Monitoring for Resistance: A rise in ctDNA levels or the emergence of new mutations during treatment may indicate acquired resistance to **Onvansertib** and could precede clinical or radiological progression.

By integrating ctDNA analysis into the clinical development and application of **Onvansertib**, researchers and clinicians can gain real-time insights into treatment efficacy, enabling more informed and personalized therapeutic strategies.

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